molecular formula C22H20Cl2N4O2 B11079118 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11079118
M. Wt: 443.3 g/mol
InChI Key: WHBYBBACYOMMMZ-UHFFFAOYSA-N
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Description

The compound 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic molecule featuring a benzimidazole moiety, a piperidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperidine ring formation: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Attachment of the dichlorophenyl group:

    Formation of the pyrrolidine-2,5-dione ring: The final step involves cyclization to form the pyrrolidine-2,5-dione ring, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione: can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity.

Comparison with Similar Compounds

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione: can be compared with other compounds containing benzimidazole or piperidine moieties:

    Benzimidazole derivatives: Such as omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.

    Piperidine derivatives: Such as risperidone and haloperidol, which are used as antipsychotic medications.

The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities and therapeutic potential.

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Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20Cl2N4O2/c23-15-6-5-14(11-16(15)24)28-20(29)12-19(22(28)30)27-9-7-13(8-10-27)21-25-17-3-1-2-4-18(17)26-21/h1-6,11,13,19H,7-10,12H2,(H,25,26)

InChI Key

WHBYBBACYOMMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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